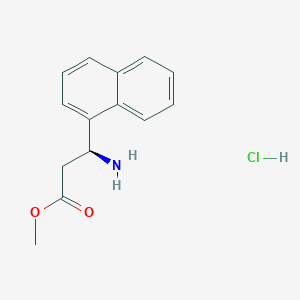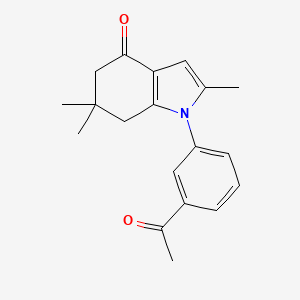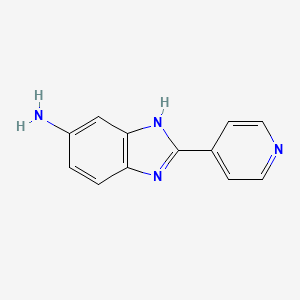![molecular formula C20H18BrN3O3S B2485939 6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422287-06-7](/img/structure/B2485939.png)
6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C20H18BrN3O3S and its molecular weight is 460.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : 6-Bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one and its derivatives can be synthesized through various methods. One technique involves intramolecular electrophilic cyclization, where compounds like 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one react with halogens and chalcogen tetrahalides (N. Kut, M. Onysko, & V. Lendel, 2020).
- Characterization and Analysis : The synthesized compounds are characterized using techniques like IR, 1H-NhlR, 13C-NMR, and mass spectral analysis to determine their structure and properties (P. Panneerselvam, R. Pradeepchandran, & S. Sridhar, 2003).
Biological Activities
- Antimicrobial Activity : Some derivatives of quinazolin-4-one have shown significant antimicrobial activity. This includes the ability to act against various bacterial strains like Bacillus subtilis, Staphylococcus epidermidis, and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger (J. A. Patel, B. Mistry, & K. R. Desai, 2006).
- Anticancer Potential : Certain derivatives have been studied for their potential anticancer activities. For example, 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives showed interesting anticancer activities in biological screenings against A549 and HT29 cell lines (M. Nowak et al., 2014).
Chemical Properties and Reactions
- Reactivity and Stability : Studies on the reactivity and stability of quinazolin-4-one derivatives provide insights into their chemical properties. For example, analyses of reactions with secondary amines and other compounds have been performed to understand their chemical behavior (A. Gescher, M. Stevens, & C. Turnbull, 1977).
- Synthetic Applications : These compounds are utilized in various synthetic applications, such as the creation of reactive dyes and other chemical intermediates. Their versatility in chemical reactions makes them valuable in the field of synthetic chemistry (Sejalkumari M. Patel, Paresh S. Patel, & Keshav C. Patel, 2022).
Propiedades
IUPAC Name |
6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S/c21-15-5-6-17-16(11-15)19(26)24(20(28)22-17)12-13-1-3-14(4-2-13)18(25)23-7-9-27-10-8-23/h1-6,11H,7-10,12H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNCPLLVFWNWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide](/img/structure/B2485857.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2485859.png)
![3-Isopropyl-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2485860.png)
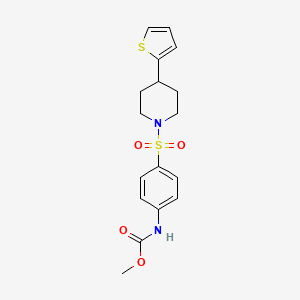

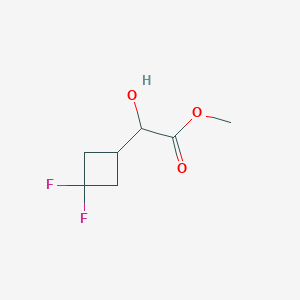


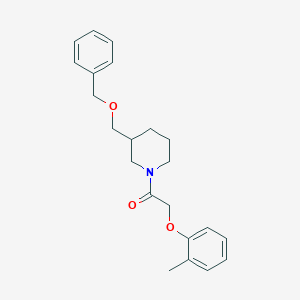
![N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2485870.png)
![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2485873.png)
